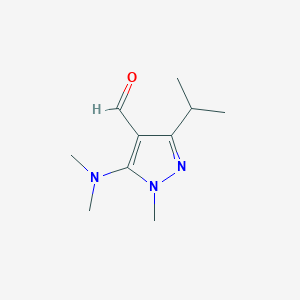

5-(dimethylamino)-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-(dimethylamino)-1-methyl-3-propan-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-7(2)9-8(6-14)10(12(3)4)13(5)11-9/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTUSMHYANBCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1C=O)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

5-(Dimethylamino)-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, also known as compound CAS 1258640-42-4 , is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to explore the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.

- Molecular Formula : C10H17N3O

- Molecular Weight : 195.26 g/mol

- CAS Number : 1258640-42-4

Biological Activity Overview

Research on pyrazole derivatives indicates that they possess significant biological activities. The compound has been evaluated for various pharmacological properties, including:

- Antitumor Activity : Pyrazole derivatives have been reported to exhibit inhibitory effects on various cancer cell lines.

- Anti-inflammatory Effects : They have shown potential as COX-2 inhibitors and in reducing inflammation markers.

- Antimicrobial Properties : Some studies indicate effectiveness against bacterial and fungal strains.

Antitumor Activity

A study investigating the antitumor potential of pyrazole derivatives found that compounds similar to 5-(dimethylamino)-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that the compound could synergistically enhance the effects of conventional chemotherapeutic agents like doxorubicin .

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives can inhibit inflammatory pathways. For instance, a library of pyrazolo[1,5-a]quinazoline compounds was screened for anti-inflammatory activity, with several showing IC50 values below 50 µM in cell-based assays . Although specific data for our compound is limited, its structural similarity suggests potential anti-inflammatory properties.

Antimicrobial Activity

Another study highlighted the antimicrobial efficacy of pyrazole derivatives against various pathogens. Compounds within this class were evaluated for their ability to inhibit microbial growth, showing promising results against both gram-positive and gram-negative bacteria .

Data Tables

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antitumor | High (synergistic with doxorubicin) | |

| Anti-inflammatory | IC50 < 50 µM | |

| Antimicrobial | Effective against multiple strains |

Case Studies

- Cytotoxicity in Cancer Cells : A series of experiments were conducted where 5-(dimethylamino)-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde was tested on MCF-7 cells. The compound showed a significant reduction in cell viability at concentrations above 20 µM, indicating its potential as a chemotherapeutic agent .

- Inflammation Model : In an animal model of inflammation, pyrazole derivatives were administered to assess their effect on inflammatory markers. Results indicated a marked decrease in TNF-alpha and IL-6 levels in treated groups compared to controls, suggesting strong anti-inflammatory properties .

Scientific Research Applications

Medicinal Chemistry

5-(Dimethylamino)-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is primarily utilized in medicinal chemistry for the synthesis of bioactive compounds. Its structure allows it to act as a scaffold for developing new pharmaceuticals, particularly in the following areas:

- Anticancer Agents : Research indicates that pyrazole derivatives exhibit anticancer properties. The compound can be modified to enhance its efficacy against specific cancer types.

- Antimicrobial Activity : Various studies have shown that pyrazole derivatives possess antimicrobial properties, making this compound a candidate for developing new antibiotics or antifungal agents.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various reactions, including:

- Condensation Reactions : It can undergo condensation with aldehydes or ketones to form more complex structures, useful in synthesizing other organic compounds.

- Nucleophilic Substitution Reactions : The dimethylamino group can participate in nucleophilic substitutions, allowing for the introduction of various substituents, which can tailor the compound's properties for specific applications.

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry explored the synthesis of pyrazole derivatives based on this compound. The derivatives showed significant cytotoxicity against breast cancer cell lines, demonstrating the potential of this scaffold in developing new anticancer drugs .

Case Study 2: Antimicrobial Properties

In another research article, derivatives of 5-(dimethylamino)-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde were tested against various bacterial strains. The results indicated that certain modifications led to enhanced antimicrobial activity, suggesting that this compound could be a lead structure for new antibiotics .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

- This contrasts with analogs like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, where the chloro group withdraws electrons, increasing the electrophilicity of the carbaldehyde .

- Steric Effects : The isopropyl group at position 3 in the target compound introduces steric hindrance, which may slow nucleophilic attacks at the aldehyde compared to smaller substituents (e.g., methyl) .

- Lipophilicity : Compounds with aryl substituents (e.g., phenyl, 4-chlorophenyl) exhibit higher lipophilicity, favoring membrane permeability in biological systems. The target compound’s isopropyl and methyl groups balance lipophilicity and solubility .

Preparation Methods

Substitution and Cyclization Approach Using Hydrazines

A key method involves the condensation of α,β-unsaturated esters bearing the desired substituents with methylhydrazine or substituted hydrazines under controlled temperature and catalytic conditions. This approach allows regioselective formation of the pyrazole ring with specific substituents at the 1- and 3-positions.

- For example, in the preparation of related pyrazole carboxylic acids, an α-difluoroacetyl intermediate is formed by reacting α,β-unsaturated esters with difluoroacetyl halides, followed by condensation with methylhydrazine under low temperature and catalyst (e.g., sodium iodide or potassium iodide) to promote cyclization.

- The reaction conditions typically involve dropwise addition of methylhydrazine aqueous solution at temperatures between -30 °C and -20 °C, followed by warming and acidification to isolate the pyrazole product.

- Recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol) ensures high purity and yield.

This methodology can be adapted for the introduction of a dimethylamino group at the 5-position and an isopropyl group at the 3-position by selecting appropriate starting esters and hydrazines.

Halogenation and Fluorination Steps

For pyrazole derivatives bearing halogen substituents (fluoro, chloro), halogenation reactions are carried out on preformed pyrazole rings or their aldehyde precursors:

- Reaction of 1,3-dimethyl-5-chloropyrazole-4-carbaldehyde with potassium fluoride yields 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, though with modest yields (~24%) due to thermal instability of pyrazole aldehydes.

- Fluorination reactions often use fluoride salts (KF, CsF) with or without phase-transfer catalysts to achieve selective substitution at the 5-position.

Although these methods focus on fluoroalkyl substituents, the principles of selective substitution at the 5-position can be applied to introduce dimethylamino groups by analogous nucleophilic substitution or amination reactions.

Use of Trichloromethyl Enones for Regioselective Pyrazole Formation

A recent regiocontrolled methodology utilizes trichloromethyl enones as starting materials to prepare 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles:

- The reaction involves condensation with hydrazines in methanol solvent, which leads to methanolysis of the trichloromethyl group, forming carboxyalkyl-substituted pyrazoles.

- The regioselectivity depends on the nature of the hydrazine (free or hydrochloride salt), allowing control over substitution patterns.

- This one-pot three-component protocol offers moderate to excellent yields (37–97%) and can be adapted to introduce various substituents at the 3- and 5-positions.

While this method is demonstrated for carboxyalkyl pyrazoles, it provides a useful synthetic route framework adaptable for preparing pyrazole-4-carbaldehydes with complex substitution, including dimethylamino and isopropyl groups.

Summary Table of Preparation Methods

Detailed Research Findings and Considerations

- Thermal Stability: Pyrazole-4-carbaldehydes are often thermally sensitive, which can limit yields and require careful temperature control during synthesis and purification.

- Catalyst Selection: Sodium iodide and potassium iodide have been identified as effective catalysts for promoting cyclization in hydrazine condensation steps, improving yield and selectivity.

- Recrystallization Solvents: Mixtures of water and alcohols (methanol, ethanol, isopropanol) in 35–65% proportions are optimal for recrystallization, balancing solubility and purity.

- Regioselectivity: The nature of hydrazine (free base vs. salt) and solvent choice critically influence regioselectivity in pyrazole formation, impacting the substitution pattern of the final aldehyde.

- Functional Group Compatibility: The presence of dimethylamino substituents requires conditions that avoid their protonation or degradation, favoring neutral to slightly basic media during synthesis.

Q & A

Q. What are the established synthetic routes for 5-(dimethylamino)-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde?

Methodological Answer: The compound is typically synthesized via Vilsmeier-Haack formylation of pyrazolone precursors, followed by nucleophilic substitution. For example:

Q. How is structural characterization of this compound performed?

Methodological Answer:

Q. What are common derivatives synthesized from this compound?

Methodological Answer: The aldehyde group serves as a versatile site for:

- Condensation reactions : Formation of hydrazones or Schiff bases for biological evaluation (e.g., with hydrazinecarbothioamide) .

- Heterocyclic fusion : Reactions with azides or amines to generate fused systems like pyrazolo[3,4-c]pyrazoles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Catalyst screening : Replace K₂CO₃ with milder bases (e.g., Cs₂CO₃) to reduce side reactions .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require lower temperatures to prevent decomposition .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >70% .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Q. What computational strategies predict the compound’s reactivity or stability?

Methodological Answer:

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular docking : Assess interactions with biological targets (e.g., enzymes) to guide derivative design .

Q. How do substituents (e.g., dimethylamino vs. isopropyl) influence reactivity?

Methodological Answer:

- Electron-donating groups (e.g., dimethylamino): Increase electron density at the pyrazole ring, accelerating electrophilic substitution at C-5 .

- Steric effects : Bulky substituents (isopropyl) may hinder nucleophilic attack at the aldehyde group, requiring optimized steric conditions .

Q. How is biological activity correlated with structural modifications?

Methodological Answer:

- SAR studies : Derivatives with hydrazone moieties exhibit enhanced antimicrobial activity due to improved membrane penetration .

- Enzymatic assays : Pyrazole-4-carbaldehydes with electron-withdrawing groups show higher inhibitory activity against COX-2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.